Cas no 1082363-38-9 (2-(4-fluoro-3-methylphenyl)propanenitrile)
2-(4-fluoro-3-methylphenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluoro-3-methylphenyl)propanenitrile
- EN300-1851520
- 1082363-38-9
- AKOS006317904
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- Inchi: 1S/C10H10FN/c1-7-5-9(8(2)6-12)3-4-10(7)11/h3-5,8H,1-2H3
- InChI Key: YBNNFVAKUCXQAU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C)C(C#N)C
Computed Properties
- Exact Mass: 163.079727485g/mol
- Monoisotopic Mass: 163.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 23.8Ų
2-(4-fluoro-3-methylphenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851520-1g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-5g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-10g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-0.05g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-0.1g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-0.25g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-0.5g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-1.0g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1851520-2.5g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1851520-5.0g |
2-(4-fluoro-3-methylphenyl)propanenitrile |
1082363-38-9 | 5g |
$2732.0 | 2023-05-26 |
2-(4-fluoro-3-methylphenyl)propanenitrile Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(4-fluoro-3-methylphenyl)propanenitrile
Recent Advances in the Study of 2-(4-fluoro-3-methylphenyl)propanenitrile (CAS: 1082363-38-9)
2-(4-fluoro-3-methylphenyl)propanenitrile (CAS: 1082363-38-9) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and inflammatory diseases. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-(4-fluoro-3-methylphenyl)propanenitrile, emphasizing its role as a precursor in the production of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. The study demonstrated that the compound's unique structural features, including the fluorine substitution and nitrile group, contribute to its high reactivity and versatility in chemical transformations. These properties make it a valuable building block for the development of new pharmaceuticals.
In addition to its synthetic utility, 2-(4-fluoro-3-methylphenyl)propanenitrile has been investigated for its direct biological effects. Preclinical studies have shown that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This suggests potential applications in the treatment of chronic inflammatory conditions, although further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.
Another area of interest is the compound's potential role in the development of radiopharmaceuticals. Researchers have explored the use of 2-(4-fluoro-3-methylphenyl)propanenitrile as a labeling precursor for positron emission tomography (PET) imaging agents. The fluorine atom in its structure can be replaced with the radioactive isotope fluorine-18, enabling the synthesis of radiotracers for diagnostic imaging. This application holds promise for advancing non-invasive diagnostic techniques in oncology and neurology.
Despite these promising findings, challenges remain in the optimization of 2-(4-fluoro-3-methylphenyl)propanenitrile for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of derivatives with improved pharmacological profiles, paving the way for future drug development efforts.
In conclusion, 2-(4-fluoro-3-methylphenyl)propanenitrile (CAS: 1082363-38-9) represents a versatile and promising compound in the field of medicinal chemistry. Its applications range from serving as a synthetic intermediate to exhibiting direct biological activity and utility in diagnostic imaging. Ongoing research efforts are expected to further expand its potential, contributing to the development of new therapeutic and diagnostic tools in the chemical biology and pharmaceutical industries.
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